molecular formula C23H29F3N2O4 B11497802 4-methylcyclohexyl 4-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-4-oxobutanoate

4-methylcyclohexyl 4-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-4-oxobutanoate

Cat. No.: B11497802
M. Wt: 454.5 g/mol
InChI Key: VQBSPABVQIWSSV-UHFFFAOYSA-N
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Description

4-METHYLCYCLOHEXYL 3-({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}CARBAMOYL)PROPANOATE is a complex organic compound with a unique structure that includes a cyclohexyl ring, an indole moiety, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYLCYCLOHEXYL 3-({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}CARBAMOYL)PROPANOATE typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The trifluoromethoxy group is introduced via nucleophilic substitution reactions using appropriate trifluoromethoxy reagents.

The cyclohexyl ring is then attached to the indole derivative through a series of coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents . The final step involves the esterification of the propanoate group to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-METHYLCYCLOHEXYL 3-({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}CARBAMOYL)PROPANOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving indole derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-METHYLCYCLOHEXYL 3-({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}CARBAMOYL)PROPANOATE depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, while the indole moiety may facilitate interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-METHYLCYCLOHEXYL 3-({2-[2-METHYL-5-(METHOXY)-1H-INDOL-3-YL]ETHYL}CARBAMOYL)PROPANOATE: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    4-METHYLCYCLOHEXYL 3-({2-[2-METHYL-5-(FLUORO)-1H-INDOL-3-YL]ETHYL}CARBAMOYL)PROPANOATE: Similar structure but with a fluoro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 4-METHYLCYCLOHEXYL 3-({2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}CARBAMOYL)PROPANOATE imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Properties

Molecular Formula

C23H29F3N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

(4-methylcyclohexyl) 4-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethylamino]-4-oxobutanoate

InChI

InChI=1S/C23H29F3N2O4/c1-14-3-5-16(6-4-14)31-22(30)10-9-21(29)27-12-11-18-15(2)28-20-8-7-17(13-19(18)20)32-23(24,25)26/h7-8,13-14,16,28H,3-6,9-12H2,1-2H3,(H,27,29)

InChI Key

VQBSPABVQIWSSV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC(=O)CCC(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C

Origin of Product

United States

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